molecular formula C26H19N5O4S2 B3038375 2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860786-85-2

2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

Cat. No.: B3038375
CAS No.: 860786-85-2
M. Wt: 529.6 g/mol
InChI Key: DQGCYBQUFUWSAZ-UHFFFAOYSA-N
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Description

This compound features a bis-isoindole-1,3-dione scaffold connected via two thiazole rings and ethyl linkers (Figure 1). The structural complexity arises from the conjugation of aromatic heterocycles (thiazole) and electron-deficient isoindole-dione moieties, which are known to enhance binding affinity to biological targets such as kinases or proteases .

Properties

IUPAC Name

2-[2-[2-[[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O4S2/c32-21-17-5-1-2-6-18(17)22(33)30(21)11-9-15-13-36-25(27-15)29-26-28-16(14-37-26)10-12-31-23(34)19-7-3-4-8-20(19)24(31)35/h1-8,13-14H,9-12H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGCYBQUFUWSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=NC(=CS4)CCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135237
Record name 2,2′-[Iminobis(2,4-thiazolediyl-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860786-85-2
Record name 2,2′-[Iminobis(2,4-thiazolediyl-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860786-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[Iminobis(2,4-thiazolediyl-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes isoindole and thiazole moieties. The synthesis typically involves:

  • Condensation of phthalic anhydride with appropriate amines.
  • Functionalization steps to introduce thiazole groups.
  • Optimization for large-scale production , often employing green chemistry principles to minimize environmental impact.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding at their active sites.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular pathways that lead to therapeutic effects.

Biological Activity Data

Recent studies have demonstrated the following biological activities:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance:

CompoundCell Line TestedIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22

These findings suggest that the thiazole and isoindole structures contribute significantly to the cytotoxic activity against various cancer cell lines.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, potentially due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study on Thiazole Derivatives:
    • A study found that thiazole derivatives showed substantial growth inhibition in human glioblastoma cells, indicating a promising avenue for cancer treatment.
    • The presence of electron-donating groups on the phenyl ring enhanced activity significantly.
  • Isoindole-Based Compounds:
    • Isoindole derivatives have been shown to possess neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption: High permeability across biological membranes.
  • Distribution: Favorable distribution characteristics in tissues.
  • Metabolism: Potential metabolic pathways involving cytochrome P450 enzymes.
  • Excretion: Renal excretion patterns observed in preliminary studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Isoindole-1,3-dione Derivatives
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reference
Target Compound Bis-isoindole-dione + thiazoles Ethyl linkers, dual thiazole-amino bridges ~532.5* N/A
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione Isoindole-dione + thiazole Fluorophenyl acryloyl, methylthiazole 395.38
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Isoindole-dione + imidazole Diphenylimidazole, phenyl spacer 450.47
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1H-isoindole-1,3(2H)-dione Isoindole-dione + thiazole Chloromethyl thiazole, methyl linker 292.74

*Calculated based on molecular formula.

Key Observations:
  • Linker Flexibility : Ethyl linkers in the target compound may confer conformational flexibility, unlike rigid spacers in diphenylimidazole derivatives .
  • Thiazole vs. Imidazole : Thiazole rings (as in the target compound and ) favor π-π stacking and hydrogen bonding, whereas imidazole derivatives may engage in proton transfer or metal coordination.
Key Observations:
  • Commonality in Phthalic Anhydride Use : Most derivatives employ phthalic anhydride for isoindole-dione ring formation, suggesting the target compound likely follows a similar pathway.
  • Condensation Reactions : The target compound’s thiazole-ethylamine bridges may require multi-step cyclocondensation, as seen in , but with extended reaction times due to steric hindrance.
Table 3: Comparative Bioactivity and Properties
Compound Reported Bioactivity/Properties Reference
Target Compound Hypothesized: Kinase inhibition, DNA intercalation (based on thiazole-isoindole motifs) N/A
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Antimicrobial activity (Gram-positive bacteria), moderate antioxidant effects
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione Anticancer potential (in vitro cytotoxicity assays)
Populus bud derivatives Anti-inflammatory, antibacterial (linked to phenylpropenoids)
Key Observations:
  • Thiazole-Isoindole Synergy: The target compound’s dual thiazole and isoindole-dione groups may amplify bioactivity compared to mono-thiazole derivatives (e.g., ), similar to synergistic effects observed in Populus bud compounds .
  • Electron-Deficient Scaffolds : Isoindole-dione moieties enhance membrane permeability and target binding, as evidenced in imidazole derivatives .

Q & A

Basic Research Question

  • NMR/IR : Use 1^1H and 13^13C NMR to confirm thiazole ring connectivity and isoindole substituents. IR identifies carbonyl stretches (1,690–1,710 cm1^{-1}) from the dioxoisoindole moiety .
  • X-ray Crystallography : Critical for resolving ambiguities in regiochemistry, as demonstrated for analogous compounds (e.g., bond angles and torsion angles in ).
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .

How can computational methods resolve contradictions in proposed reaction mechanisms?

Advanced Research Question
Conflicting mechanistic hypotheses (e.g., acylation vs. nucleophilic aromatic substitution) can be addressed via:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies ().
  • Reaction Path Search Tools : Software like GRRM or AFIR identifies energetically favorable pathways, reducing trial-and-error experimentation .
  • Validation : Cross-reference computational results with kinetic isotopic effect (KIE) studies or in situ FTIR monitoring .

What strategies enhance regioselectivity in thiazole-isoindole coupling reactions?

Advanced Research Question

  • Directed Metalation : Employ directing groups (e.g., pyridyl or amide) to control thiazole C4/C5 functionalization (analogous to ).
  • Protecting Groups : Temporarily block reactive sites (e.g., phthalimide protection in ) to prevent undesired cross-linking.
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for regioselective outcomes .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Data Normalization : Account for variations in assay conditions (e.g., cell line viability, solvent DMSO concentration) by standardizing protocols.
  • Meta-Analysis : Use cheminformatics tools to correlate structural features (e.g., substituent electronegativity) with activity trends ().
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR binding vs. enzymatic inhibition) to rule out assay-specific artifacts .

What computational frameworks are suitable for modeling this compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with thiazole-dependent kinases (e.g., ’s docking poses for analogous compounds).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of isoindole stacking interactions in hydrophobic pockets .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and logP .

How can researchers mitigate solubility challenges in in vitro assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters in ) to improve bioavailability.
  • Surfactant Screening : Test poloxamers or Tween-80 to stabilize colloidal dispersions ().

What are the best practices for reproducing synthetic protocols from literature?

Basic Research Question

  • Detailed Replication : Strictly follow stoichiometry, solvent grades (HPLC vs. technical), and drying protocols (e.g., molecular sieves for anhydrous reactions).
  • Troubleshooting : If yields drop, check for trace moisture (via Karl Fischer titration) or oxygen sensitivity (use Schlenk lines) .
  • Open-Source Validation : Share raw spectral data and chromatograms in repositories like Zenodo for peer verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

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